5-Bromo-2-(2-chlorophenoxy)pyrimidine

Descripción general

Descripción

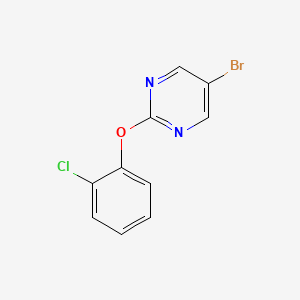

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6BrClN2O and a molecular weight of 285.53 g/mol . It is a pyrimidine derivative, characterized by the presence of bromine and chlorine atoms attached to a phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine typically involves the reaction of 2-chlorophenol with 5-bromo-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Bromo-2-(2-chlorophenoxy)pyrimidine is primarily utilized in the synthesis of pharmaceutical compounds, particularly those targeting various biological pathways.

Synthesis of Therapeutic Agents

Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes or receptors. For instance:

- SGLT2 Inhibitors : The compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in managing diabetes by promoting glucose excretion from the body .

Anticancer Activity

Studies have indicated that pyrimidine derivatives exhibit anticancer properties. The incorporation of this compound into drug formulations has shown promise in enhancing efficacy against certain cancer cell lines.

Agrochemical Applications

The compound is also explored in the field of agrochemicals, particularly as a herbicide or pesticide precursor.

Herbicide Development

The chlorophenoxy group is known for its herbicidal properties. Compounds derived from this compound have been evaluated for their effectiveness in controlling weed growth while being less harmful to crops compared to traditional herbicides.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, which have implications for its applications:

One-Step Synthesis Techniques

Recent advancements have led to the development of efficient one-step synthesis methods that improve yield and reduce costs associated with production . These methods often utilize readily available starting materials and optimize reaction conditions to enhance efficiency.

| Synthesis Method | Key Features | Yield Improvement |

|---|---|---|

| One-Step Reaction | Simplifies process, reduces steps | >300% compared to traditional methods |

| Multi-Step Synthesis | More complex, higher raw material costs | Variable yields |

Case Studies

Several case studies illustrate the application of this compound in real-world scenarios:

Case Study: SGLT2 Inhibitor Development

In a study focused on developing SGLT2 inhibitors, researchers successfully synthesized a series of compounds using this compound as an intermediate. The resulting compounds demonstrated significant glucose-lowering effects in diabetic models, showcasing the compound's utility in therapeutic applications .

Case Study: Agrochemical Efficacy

Another study evaluated the herbicidal activity of derivatives based on this compound against common agricultural weeds. The results indicated effective control with minimal phytotoxicity to crops, suggesting potential for commercial herbicide formulations.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-(4-chlorophenoxy)pyrimidine: Similar in structure but with the chlorine atom in a different position.

5-Bromo-2-chloropyrimidine: Lacks the phenoxy group, making it less complex.

2-Bromo-5-chloropyridine: A pyridine derivative with similar halogen substitutions.

Uniqueness

5-Bromo-2-(2-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Actividad Biológica

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a bromine atom at the 5-position and a chlorophenoxy group at the 2-position of the pyrimidine ring, contributing to its pharmacological potential. Research has indicated that such compounds can exhibit various bioactivities, including antifungal, antibacterial, and anticancer properties.

- Molecular Formula : C10H6BrClN2O

- Molecular Weight : 285.53 g/mol

- Structure : The compound consists of a pyrimidine core substituted with a bromine atom and a chlorophenoxy group, which is crucial for its biological activity .

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various fungal pathogens. In particular:

- In vitro studies demonstrated that certain pyrimidine derivatives exhibit high antifungal activity, with inhibition rates exceeding 85% against Botrytis cinerea and Phomopsis species .

- A related compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, achieved an EC50 value of 10.5 μg/ml against Phomopsis, outperforming traditional antifungals like Pyrimethanil .

Anticancer Activity

Pyrimidine derivatives, including those with phenoxy substitutions, have been investigated for their anticancer properties:

- Cell Line Studies : Compounds bearing similar structures have been tested against various cancer cell lines, showing promising results. For example, some derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 13.73 ± 2.32 |

| Related Compound | A549 | 6.6 ± 0.6 |

| Related Compound | HT-29 | 10.25 ± 2.5 |

The biological activities of pyrimidines are often linked to their ability to interfere with cellular processes:

- Apoptosis Induction : Certain studies indicate that these compounds can induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased markers such as caspase-3 activation .

- Cell Cycle Disruption : Research suggests that some derivatives may disrupt the cell cycle at the G1 phase, leading to inhibited proliferation of cancer cells .

Study on Antifungal Efficacy

A study published in Frontiers in Chemistry synthesized several pyrimidine derivatives and assessed their antifungal efficacy. Among these, one derivative exhibited a remarkable inhibition rate against Botrytis cinerea, suggesting that structural modifications can enhance antifungal activity significantly .

Structure-Activity Relationship (SAR)

A comprehensive review on pyrimidines has outlined key structural features that contribute to their biological activities. The presence of halogen substitutions (like bromine and chlorine) and phenoxy groups were identified as critical for enhancing the interaction with biological targets, thus improving efficacy against various pathogens .

Propiedades

IUPAC Name |

5-bromo-2-(2-chlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNINFUWANOXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650607 | |

| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73254-96-3 | |

| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.